molecular formula C9H19NO3S B1385713 [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol CAS No. 1082861-94-6

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol

Cat. No.: B1385713
CAS No.: 1082861-94-6
M. Wt: 221.32 g/mol
InChI Key: JWEUTAHZWWGSEP-UHFFFAOYSA-N
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Description

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a propane-1-sulfonyl group attached to the piperidine ring at the 1-position and a methanol group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , implying that their interaction with targets could lead to various biochemical changes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions , suggesting that they may influence multiple biochemical pathways.

Result of Action

Some piperidine derivatives have been found to have antiproliferative effects , suggesting that this compound might also have similar effects.

Biochemical Analysis

Biochemical Properties

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, piperidine derivatives are known to interact with enzymes involved in neurotransmitter pathways, potentially affecting the synthesis and degradation of neurotransmitters .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of sulfonyl chlorides and base catalysts to facilitate the sulfonylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield piperidine-4-carboxaldehyde or piperidine-4-carboxylic acid .

Scientific Research Applications

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine: Similar structure but with a pyrrolidine ring instead of propane.

    [1-(Butane-1-sulfonyl)piperidin-4-yl]methanol: Similar structure but with a butane group instead of propane.

Uniqueness

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and methanol groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

(1-propylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEUTAHZWWGSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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